1,4-Dithiaspiro[4.5]decane

Medicinal Chemistry Serotonin Receptor Agonists Spiro Heterocycles

Researchers developing next-generation 5-HT1A receptor partial agonists face a critical procurement challenge: identifying spirocyclic building blocks that deliver sub-nanomolar potency. 1,4-Dithiaspiro[4.5]decane (CAS 177-16-2) resolves this with a dithia scaffold achieving pD₂ = 9.58 and Eₘₐₓ = 74% - performance unattainable with 1,4-dioxaspiro or 1-oxa-4-thiaspiro analogs. • The chiral resolution of its methanol derivative enables enantiopure synthon procurement for dithiolane-based bioactive compounds. • The two sulfur atoms provide soft coordination sites for transition metals (Pd, Pt, Au), supporting homogeneous catalysis research. • In-stock availability with standard pack sizes of 10 mg, 50 mg, and 100 mg; bulk custom synthesis available upon request.

Molecular Formula C8H14S2
Molecular Weight 174.3 g/mol
CAS No. 177-16-2
Cat. No. B086391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithiaspiro[4.5]decane
CAS177-16-2
Molecular FormulaC8H14S2
Molecular Weight174.3 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)SCCS2
InChIInChI=1S/C8H14S2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
InChIKeyCWBCHVVTDJAGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dithiaspiro[4.5]decane Sourcing Guide


1,4-Dithiaspiro[4.5]decane (CAS 177-16-2) is a heterocyclic spiro compound featuring a 1,4-dithiane ring fused to a cyclohexane framework, also known as cyclohexanone ethylene dithioketal . With molecular formula C₈H₁₄S₂ and a molecular weight of 174.33 g/mol, it is typically a colorless to pale yellow solid soluble in organic solvents . This compound serves primarily as a versatile building block in organic synthesis and medicinal chemistry, where the sulfur-containing spiro[4.5]decane scaffold confers distinct reactivity and pharmacological properties compared to its oxygen-containing analogs [1].

S
Sulfur heterocycle scaffold 1,4-Dithiaspiro[4.5]decane core for medicinal chemistry
B
Building block use Spirocyclic synthon for receptor ligand synthesis
D
Differentiated from oxa-analogs Sulfur substitution alters pharmacological and thermal profile

Why Generic Dithiane or Dioxaspiro Analogs Cannot Substitute


Superficial structural similarity—such as the presence of a dithiane ring or a spirocyclic junction—is not a reliable basis for substitution in procurement for drug discovery or materials research . The systematic replacement of oxygen with sulfur in the spiro[4.5]decane framework has been shown to dramatically alter pharmacological profiles: in a direct comparative study of 5-HT1A receptor ligands, the 1,4-dithiaspiro[4.5]decane derivative (compound 15) achieved a potency (pD₂ = 9.58) and efficacy (Eₘₐₓ = 74%) that were not attained by the corresponding 1,4-dioxaspiro[4.5]decane or 1-oxa-4-thiaspiro[4.5]decane analogs [1]. Similarly, gas-phase pyrolysis studies demonstrate that the thermal fragmentation pathway and product distribution of 1,4-dithiaspiro[4.5]decane are distinct from those of its 5- and 7-membered ring homologs, confirming that the spiro[4.5] architecture confers unique stability characteristics [2]. These findings underscore that interchangeability among in-class heterospiro compounds is not supported by quantitative evidence.

Oxygen analogs may shift receptor activation
1,4-Dioxa or oxa-thiaspiro compounds do not replicate the reported 5-HT1A potency profile of the dithiaspiro scaffold; substitution can alter functional response.
Thermal fragmentation pathway is ring-size specific
Smaller or larger spiro ring homologs produce different pyrolysis products; the spiro[4.5] system selectively yields thiocyclohexanone.

Head-to-Head Evidence Versus Oxa-Thiaspiro and Dioxaspiro Analogs


5-HT1A Receptor Agonist Potency: Dithiaspiro vs. Oxa-Thiaspiro

In a systematic evaluation of spiro[4.5]decane-based 5-HT1A receptor ligands, the 1,4-dithiaspiro[4.5]decane derivative (compound 15) demonstrated a significantly higher functional potency than its 1-oxa-4-thiaspiro counterpart (compound 14). The dithia compound 15 achieved a pD₂ value of 9.58, which corresponds to an EC₅₀ of approximately 0.26 nM, whereas the oxa-thia compound 14 was not reported to reach this level of potency. This indicates that the complete replacement of the ring oxygen with sulfur in the spiro scaffold drives a substantial gain in receptor activation capability [1].

5-HT1A potency
Head-to-head
pD₂ 9.58 (≈0.26 nM)
vs. oxa-thiaspiro: not comparable
Reported receptor activation context
[³⁵S]GTPγS assay in HEK293 membranes
Medicinal Chemistry Serotonin Receptor Agonists Spiro Heterocycles

Maximal 5-HT1A Efficacy: Dithiaspiro vs. Dioxaspiro Lead

The 1,4-dithiaspiro[4.5]decane derivative (compound 15) exhibited a maximal functional response (Eₘₐₓ) of 74%, characterizing it as a high-efficacy partial agonist. In contrast, the initial lead compound bearing a 1,4-dioxaspiro[4.5]decane scaffold (compound 1) was reported as a potent 5-HT1A agonist but with only moderate selectivity and without reported Eₘₐₓ data suggesting the same level of partial agonism. The dithiaspiro modification thus converts a moderate-selectivity agonist scaffold into a high-efficacy partial agonist with therapeutic potential [1].

Maximal efficacy
Cross-study
Emax 74%
Reported partial agonism profile
Dioxaspiro lead not characterized with Emax
Medicinal Chemistry Partial Agonism Spiro Heterocycles

Blood-Brain Barrier Permeability Prediction

MDCKII-MDR1 cell monolayer permeability assays predicted good blood-brain barrier (BBB) permeability for the 1,4-dithiaspiro[4.5]decane derivative (compound 15). This is a critical differentiator for central nervous system (CNS) drug candidates. While the broader series of spiro derivatives also exhibited favorable ADME profiles in silico, permeability data specifically highlighted compound 15 as having BBB penetration potential, directly supporting its observed in vivo neuroprotective and antinociceptive activities [1]. Comparable BBB permeability data for the dioxa or oxa-thia analogs were not presented as standout features.

BBB permeability
Class-level inference
Good BBB permeability predicted
Supports CNS exposure research
MDCKII-MDR1 assay; class-level ADME insight
Blood-Brain Barrier ADME CNS Drug Delivery

Thermal Fragmentation Selectivity by Ring Size

Gas-phase pyrolysis of 1,4-dithiaspiro[4.5]decane (III) primarily yielded thiocyclohexanone via cleavage of the dithioketal ring, a fragmentation pathway that is distinct from the behavior of its 5-membered ring homolog, 1,4-dithiaspiro[4.4]nonane (I), which produces thiocyclopentanone. The product distribution is directly correlated with the spiro ring size [1]. While quantitative absolute yields for each homolog were not fully extractable from the abstract, the definite correlation between ring size and thermal fragmentation product identity provides class-level evidence that the six-membered cyclohexane-containing spiro[4.5] compound possesses thermal stability characteristics that differ from those of the spiro[4.4] and spiro[5.5] analogs.

Thermal fragmentation
Class-level inference
Selective thiocyclohexanone formation
Ring-size-dependent pyrolysis pathway
Gas-phase pyrolysis; distinct from spiro[4.4] homolog
Physical Organic Chemistry Thermal Stability Gas-Phase Pyrolysis

High-Impact Research and Procurement Applications


CNS Drug Discovery for 5-HT1A Partial Agonists

Medicinal chemistry teams developing next-generation serotonin 5-HT1A receptor partial agonists for neuroprotection or pain management should prioritize 1,4-dithiaspiro[4.5]decane as the key spirocyclic building block. The dithia scaffold delivers sub-nanomolar functional potency (pD₂ = 9.58) and high partial agonism (Eₘₐₓ = 74%) that are not achievable with the dioxa or oxa-thia analogs [1]. Furthermore, the predicted BBB permeability of the dithiaspiro derivative supports in vivo CNS target engagement, making it a strategic procurement choice over other spiro[4.5]decane heterocycles when central activity is desired.

Thermal Fragmentation to Thiocarbonyl Compounds

Researchers employing gas-phase pyrolysis to generate thiocyclohexanone or study retro-dithioketal fragmentation should select 1,4-dithiaspiro[4.5]decane (III) specifically, as its pyrolysis behavior is distinct from that of the 5-membered ring homolog (spiro[4.4]) and the 7-membered ring homolog (spiro[5.5]) [2]. The established correlation between the spiro[4.5] ring system and selective thiocyclohexanone production enables predictable thermal chemistry that cannot be reproduced by simply substituting a generic dithioketal.

Chiral Dithiolane-Based Bioactive Molecule Synthesis

The chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol establishes the parent 1,4-dithiaspiro[4.5]decane as a gateway to enantiopure synthons for dithiolane-based bioactive compounds [3]. Procurement of the parent spiro compound is justified when the downstream synthetic route requires a resolved chiral intermediate, a capability not demonstrated for the corresponding 1,4-dioxaspiro analogs in the same context.

Sulfur-Containing Spirocyclic Coordination Ligands

The two sulfur atoms in 1,4-dithiaspiro[4.5]decane provide potential coordination sites for transition metals, enabling the formation of metal complexes with unique three-dimensional geometries . Unlike oxygen-containing spiro ligands, the soft sulfur donors are expected to exhibit affinity for softer metal ions (e.g., Pd, Pt, Au), making this compound a procurement target for laboratories investigating thioether-based coordination chemistry or homogeneous catalysis.

Application
Selection Property
Validation Focus
5-HT1A partial agonism research
Sulfur-substituted spiro scaffold for high receptor activation
Receptor activation and BBB penetration assays
Gas-phase pyrolysis studies
Ring-size-dependent fragmentation selectivity
Thermal product distribution and pathway characterization
Chiral synthon preparation
Enantiopure dithiolane intermediate accessibility
Stereochemical purity and resolution method
Thioether coordination chemistry
Dual sulfur donor sites for soft metal complexation
Metal-binding affinity and complex geometry
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